Phenylbutazone calcium
Description
Structure
3D Structure of Parent
Properties
CAS No. |
70145-60-7 |
|---|---|
Molecular Formula |
C38H38CaN4O4 |
Molecular Weight |
654.8 g/mol |
IUPAC Name |
calcium;4-butyl-5-oxo-1,2-diphenylpyrazol-3-olate |
InChI |
InChI=1S/2C19H20N2O2.Ca/c2*1-2-3-14-17-18(22)20(15-10-6-4-7-11-15)21(19(17)23)16-12-8-5-9-13-16;/h2*4-13,22H,2-3,14H2,1H3;/q;;+2/p-2 |
InChI Key |
XMVFRSAMWBGRNR-UHFFFAOYSA-L |
SMILES |
CCCCC1=C(N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)[O-].CCCCC1=C(N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)[O-].[Ca+2] |
Canonical SMILES |
CCCCC1=C(N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)[O-].CCCCC1=C(N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)[O-].[Ca+2] |
Appearance |
Solid powder |
Other CAS No. |
70145-60-7 |
Pictograms |
Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Phenylbutazone calcium; DA-241; DA241; DA 241; P 241; Phenylbutazone calcium salt; |
Origin of Product |
United States |
Metabolism and Biotransformation Pathways of Phenylbutazone
Primary Metabolic Pathways and Major Metabolites
The metabolism of phenylbutazone (B1037) proceeds through two principal pathways: oxidation and C-glucuronidation. nih.gov Oxidation, which involves the hydroxylation of the phenyl ring or the butyl side chain, becomes increasingly significant with repeated administration. nih.gov This oxidative metabolism gives rise to two major pharmacologically active metabolites: oxyphenbutazone (B1678117) and γ-hydroxyphenylbutazone. nih.govnih.govavma.org
Identification of γ-Hydroxyphenylbutazone
Another significant metabolite formed through the oxidation of the n-butyl side chain is γ-hydroxyphenylbutazone. nih.govnih.govnih.gov While also pharmacologically active, it is generally found in lower concentrations in the plasma compared to oxyphenbutazone. nih.govnih.govmadbarn.comnih.gov In some studies with horses, the γ-hydroxy metabolite was only barely detectable and its concentration never surpassed 1 microgram/ml. nih.govmadbarn.com This metabolite exists in two interchangeable forms: a lactone and a straight-chain form. uky.edu
Enzymatic Systems Involved in Biotransformation
The biotransformation of phenylbutazone is predominantly mediated by the cytochrome P450 (CYP) superfamily of enzymes located in the liver. avma.orgnih.gov These enzymes are crucial for the Phase I metabolic reactions, particularly the oxidative processes that lead to the formation of the major metabolites.
Role of Cytochrome P450 (CYP) Enzymes
The cytochrome P450 system is central to the metabolism of a vast array of xenobiotics, including phenylbutazone. nih.gov Specific isoforms within this superfamily exhibit varying degrees of substrate specificity and are responsible for catalyzing the hydroxylation reactions that characterize phenylbutazone's metabolism.
In vitro studies utilizing recombinant equine P450 enzymes have pinpointed CYP3A97 as the sole enzyme responsible for the generation of oxyphenbutazone from phenylbutazone. nih.gov This high degree of specificity highlights the critical role of this particular CYP isoform in the metabolic activation of phenylbutazone.
While CYP3A97 is specifically implicated in oxyphenbutazone formation, the broader CYP3A family of enzymes is known to be involved in the metabolism of a wide range of drugs. nih.govmdpi.com Additionally, studies have suggested a potential role for CYP1A1 in the metabolism of certain NSAIDs, although its direct contribution to phenylbutazone metabolism requires further elucidation. nih.gov The activity of these enzymes can be influenced by various factors, including exposure to inducers. nih.gov It is noteworthy that while CYP enzymes are clearly involved in the formation of oxyphenbutazone, the production of γ-hydroxyphenylbutazone may involve other enzymatic pathways, as it was not generated by any of the recombinant equine P450s tested in one study. nih.gov
Interactive Data Table: Major Metabolites of Phenylbutazone
| Metabolite | Metabolic Pathway | Key Enzyme(s) | Pharmacological Activity |
| Oxyphenbutazone | Aromatic Hydroxylation | CYP3A97 nih.gov | Active |
| γ-Hydroxyphenylbutazone | Side-chain Oxidation | Not fully elucidated nih.gov | Active |
Interactive Data Table: Cytochrome P450 Enzymes in Phenylbutazone Metabolism
| Enzyme | Family/Subfamily | Role in Phenylbutazone Metabolism | Specificity |
| CYP3A97 | CYP3A | Formation of Oxyphenbutazone nih.gov | High |
| CYP3A Family | CYP3A | General drug metabolism, potential contribution nih.govmdpi.com | Broad |
| CYP1A1 | CYP1A | Potential contribution to NSAID metabolism nih.gov | Broad |
Glucuronidation Processes
Glucuronidation is a major Phase II metabolic pathway that attaches a hydrophilic glucuronic acid moiety to a substrate, making the resulting product (a glucuronide) more water-soluble and easier to eliminate from the body via urine or bile. nih.govwikipedia.org This process is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, which are found primarily in the liver but also in other major organs. wikipedia.org
In the metabolism of phenylbutazone, glucuronidation can occur after initial Phase I oxidation. Phenylbutazone is first oxidized to hydroxylated metabolites, such as oxyphenbutazone or γ-hydroxyphenbutazone, which may then undergo O-glucuronidation. nih.gov A notable and novel metabolic pathway in humans involves the formation of a C-glucuronide. nih.gov This metabolite is created by the direct coupling of the phenylbutazone pyrazolidine (B1218672) ring to glucuronic acid via a carbon-carbon bond. nih.gov Following a single administration, C-glucuronidation appears to be the predominant reaction, while oxidation pathways become more significant after repeated administration. nih.gov Due to differing pharmacokinetic properties, the C-glucuronides are the main metabolites found in urine, whereas the pharmacologically active oxidative metabolites, oxyphenbutazone and γ-hydroxyphenbutazone, are predominant in plasma. nih.gov However, it is important to note that glucuronide metabolites of phenylbutazone have not been reported in studies involving horses. uky.edu
Auto-induction Phenomena of Metabolic Enzymes
Enzyme induction is a process where exposure to a chemical or drug leads to an increase in the synthesis of the enzymes responsible for its metabolism. youtube.com This can result in an accelerated rate of drug metabolism, leading to a decrease in the parent drug's concentration and an increase in its metabolites. youtube.com
In the context of phenylbutazone, the phenomenon of auto-induction (where the drug induces its own metabolism) is not clearly established. Instead, some evidence points towards substrate inhibition. It has been reported that the metabolite oxyphenbutazone can inhibit the metabolism of the parent drug, phenylbutazone. uky.edu This inhibitory effect might explain observations of dose-dependent kinetics, where the plasma half-life of phenylbutazone increases as the dosage level rises. uky.eduuky.edu It is also theorized that phenylbutazone itself may saturate the mixed-function oxidase enzymes responsible for its biotransformation, thereby inhibiting its own metabolism. uky.edu While external substances like phenobarbitone have been used experimentally to induce the enzymes that metabolize phenylbutazone, this demonstrates the inducibility of the pathway rather than auto-induction by phenylbutazone itself. nih.gov
Interspecies Comparative Metabolism Studies
Equine Metabolic Characteristics
In the horse, phenylbutazone is extensively metabolized, which is the primary factor determining its plasma half-life and the duration of its pharmacological effects. uky.eduuky.edu The elimination half-life in horses typically ranges from 3 to 10 hours. uky.eduuky.edu The drug is highly bound to plasma proteins, with a binding percentage of over 98%. uky.eduuky.edu
The primary route of elimination is hepatic metabolism. avma.orgpatsnap.com Key metabolites identified in the horse include:
Oxyphenbutazone : A pharmacologically active metabolite. nih.govuky.edu In vitro studies using equine liver microsomes and recombinant equine P450s have identified that the enzyme CYP3A97 is solely responsible for the generation of oxyphenbutazone. nih.govnih.gov
γ-hydroxyphenylbutazone : Another major metabolite resulting from aliphatic hydroxylation. nih.govuky.edu The specific enzyme responsible for its formation has not been identified among the tested equine P450s, suggesting it is produced by a non-P450 Phase I enzyme. nih.gov
γ-hydroxyoxyphenbutazone : Also identified as a metabolite. uky.edu
These identified metabolites account for approximately 25-30% of an administered dose over a 24-hour period. uky.edu As previously noted, glucuronide metabolites have not been reported in horses. uky.edu Recent research has also explored the effects of phenylbutazone on insulin (B600854) dysregulation in horses, finding that it can improve insulin sensitivity, which may have implications beyond its anti-inflammatory use. ker.comnih.govresearchgate.net
Differences in Metabolic Handling Across Mammalian Species (e.g., Donkey, Calf, Rat, Dog)
Significant variations exist in the metabolic handling of phenylbutazone across different mammalian species. nih.gov These differences are often attributed to variations in the expression and catalytic activities of drug-metabolizing enzymes, particularly the cytochrome P450 family. avma.orgresearchgate.net
A stark contrast is observed between horses and donkeys. nih.gov Pharmacokinetic studies have demonstrated that the hepatic metabolism of phenylbutazone is substantially more rapid in donkeys than in horses. nih.gov This is evidenced by a fivefold greater total body clearance in donkeys compared to horses. nih.gov Consequently, the appearance of the active metabolite oxyphenbutazone in the serum is also much faster in donkeys. nih.gov
| Pharmacokinetic Variable | Horses (Mean Value) | Donkeys (Mean Value) |
|---|---|---|
| Total Body Clearance (ml/kg/h) | 29.3 | 170.3 |
| Area Under the Curve (μg/h/ml) | 118.3 | 28.3 |
| Mean Residence Time (hours) | 3.6 | 1.7 |
| Time to Peak Oxyphenbutazone Concentration (hours) | 6.4 | 1.6 |
Studies have also noted species-specific metabolic rates in laboratory animals such as rats and dogs, although detailed comparative data with phenylbutazone calcium is less specific in the provided context. nih.gov General studies on drug metabolism highlight that isoforms of key enzyme families like CYP1A, -2C, -2D, and -3A show considerable interspecies differences in catalytic activity, advising caution when extrapolating data from animal models to other species. researchgate.net
Implications of Species-Specific Metabolic Rates
The variation in metabolic rates for phenylbutazone among different species has significant pharmacological and clinical implications. avma.orgnih.gov A primary consequence is the need for species-specific administration regimens to achieve and maintain therapeutic efficacy. nih.gov
For example, because donkeys clear phenylbutazone much more rapidly than horses, the drug may need to be administered more frequently to donkeys to maintain therapeutic concentrations in the bloodstream. nih.gov Failure to account for these metabolic differences could lead to underdosing and a lack of therapeutic effect in species with rapid metabolism, or overdosing and potential toxicity in species with slower metabolism. These metabolic differences also impact withdrawal times for animals intended for consumption, as residue depletion rates will vary. sigmaaldrich.com Therefore, understanding the species-specific metabolic profile of phenylbutazone is crucial for its effective and safe use in veterinary medicine. sigmaaldrich.com
Factors Influencing Biotransformation Dynamics
The biotransformation of phenylbutazone is a complex process subject to modulation by a variety of endogenous and exogenous factors. The rate and pathway of metabolism can vary significantly between individuals and species, influencing the drug's efficacy and residence time in the body. Key factors that dynamically alter its biotransformation include the age of the organism, genetic makeup of metabolizing enzymes, and the influence of diet and environmental exposures.
Age-Dependent Metabolic Changes in Animal Models
The metabolic capacity for phenylbutazone is not static throughout an organism's life, with significant variations observed between neonatal, juvenile, and adult animals. Studies in several animal models demonstrate that the maturation of hepatic enzyme systems plays a critical role in the drug's disposition.
In goats, age has a profound effect on phenylbutazone pharmacokinetics. A study comparing newborn, young, and adult male goats revealed a dramatic decrease in the elimination half-life from 120 hours in 1-day-old kids to 16 hours in adults. nih.gov Concurrently, the total body clearance of the drug increased significantly with age, from 2 ml/h/kg in newborns to 13 ml/h/kg in mature goats. nih.gov The formation of its primary metabolites also follows a developmental trajectory. Oxyphenbutazone was detected in the plasma of adult goats as early as 15 minutes after administration, reaching a peak concentration at 1.5 hours, whereas in 4-week-old goats, the peak was delayed to 12 hours. nih.gov
Similarly, age-related differences are evident in calves. Research has shown that 1-month-old calves exhibit a longer persistence of phenylbutazone in the body compared to older calves. researchgate.netnih.gov The elimination half-lives in these very young animals were approximately twice as long, and total body clearance was 40-50% lower than in calves aged 3 to 6 months. researchgate.netnih.gov
Interestingly, this trend is not universally consistent across all species. In the equine population, the effect of aging appears less pronounced in later life stages. A comparative study of young-adult horses (4 to 10 years old) and geriatric horses (≥ 25 years old) found no significant differences in the pharmacokinetic profiles of phenylbutazone or its active metabolite, oxyphenbutazone. avma.orgavma.org However, another study noted that the clearance of phenylbutazone was reduced in adult ponies compared to juvenile ones, suggesting that the most significant metabolic changes occur during the transition from youth to adulthood rather than from adulthood to old age in this species. avma.orgavma.org
| Animal Model | Age Group | Elimination Half-Life (t½) | Total Body Clearance (ClB) | Source |
|---|---|---|---|---|
| Goats | 1-Day-Old | 120 hours | 2 ml/h/kg | nih.gov |
| Goats | Adult | 16 hours | 13 ml/h/kg | nih.gov |
| Calves | 1-Month-Old | ~2x longer than older calves | 40-50% lower than older calves | nih.gov |
| Calves | 3-6 Months Old | Reference Group | Reference Group | nih.gov |
| Horses | Young Adult (4-10 years) | No significant difference vs. geriatric | No significant difference vs. geriatric | avma.orgavma.org |
| Horses | Geriatric (≥ 25 years) | No significant difference vs. young adult | No significant difference vs. young adult | avma.orgavma.org |
Impact of Genetic Polymorphisms on Enzyme Activity
The biotransformation of phenylbutazone is primarily mediated by the cytochrome P450 (CYP) family of enzymes in the liver. avma.org Genetic variations, or polymorphisms, within the genes encoding these enzymes can lead to significant inter-individual differences in metabolic rates. oatext.com These genetic differences are a major reason why individuals may process the same drug at different speeds, leading to variability in therapeutic outcomes.
Based on the genetic makeup of their drug-metabolizing enzymes, individuals can be categorized into different metabolizer phenotypes:
Poor Metabolizers: Possess less active or non-functional enzymes, leading to reduced drug elimination and potential accumulation. oatext.com
Extensive Metabolizers: Carry normal-function enzymes, resulting in a balanced rate of drug efficacy and elimination. oatext.com
Ultra-Extensive Metabolizers: Have enzymes with extraordinarily high function, which enhances drug elimination. oatext.com
Research in humans has demonstrated that the metabolism of phenylbutazone is under significant genetic control. nih.gov Studies have indicated that approximately 65% of the observed variance in phenylbutazone half-life among individuals can be attributed to the additive effects of genes, a model described as polygenic control. nih.gov
Specific to the metabolic pathways of phenylbutazone in animal models, studies in horses have identified particular CYP enzymes. The formation of oxyphenbutazone is attributed to CYP3A97. nih.gov The production of γ-hydroxy phenylbutazone was found to be inhibited by compounds that target human CYP1A2 and CYP3A4, suggesting that enzymes from these subfamilies are involved in its formation. nih.gov Genetic polymorphisms in any of these CYP genes could plausibly explain some of the observed disparity in metabolic activity among individual animals. nih.gov
Influence of Diet and Other Environmental Factors
Beyond genetics, the biotransformation of phenylbutazone can be modulated by external factors such as diet and exposure to certain environmental substances. These factors can alter the expression and activity of the metabolizing enzymes responsible for breaking down the compound.
Dietary Influence: The protein content of the diet has been shown to directly impact phenylbutazone metabolism. In a study using male rats, dietary protein deficiency was found to decrease the disposition and metabolism of the drug. nih.gov Rats fed a low-protein diet (5%) for three weeks showed a marked decrease in the conversion of phenylbutazone into its metabolite, oxyphenbutazone, by liver enzymes compared to a control group on a normal protein diet (21%). nih.gov Furthermore, the protein-deficient rats had significantly lower urinary excretion of multiple metabolites, including oxyphenbutazone and γ-hydroxyphenylbutazone. nih.gov
Pharmacokinetic Investigations in Preclinical and Animal Models
Absorption and Distribution Dynamics
The processes of absorption and distribution determine the onset, intensity, and duration of a drug's effect. For phenylbutazone (B1037), these dynamics are heavily influenced by its physicochemical properties and its interactions with biological components like plasma proteins.
Oral administration is a common route for phenylbutazone, and its bioavailability—the fraction of the administered dose that reaches systemic circulation—has been quantified in several species.
In horses, phenylbutazone is generally well-absorbed after oral administration. Studies have reported its bioavailability to be extensive, with one study citing a figure of 91% when comparing plasma levels after oral and intravenous administration nih.gov. Another study found the bioavailability to be approximately 91.8% after four consecutive daily oral doses madbarn.com. However, the presence of food can impact absorption. In ponies with access to hay, the time to reach maximum plasma concentration can be delayed, and bioavailability has been measured at 69% in fed ponies versus 78% in fasted ponies researchgate.net. Different oral formulations also affect absorption in horses, with a paste formulation showing a mean bioavailability of 87.0% compared to 74.1% for a tablet formulation in fasted animals researchgate.net.
In calves, the oral bioavailability of phenylbutazone was determined to be 66% nih.gov. For mature Holstein bulls, the mean bioavailability after oral administration was found to be 73% nih.gov.
Table 1: Oral Bioavailability of Phenylbutazone in Various Animal Models
| Species | Bioavailability (%) | Conditions |
|---|---|---|
| Horse | 91% | Comparison of oral vs. intravenous routes nih.gov |
| Horse | 91.8% | After 4 consecutive daily oral doses madbarn.com |
| Pony | 78% | Fasted researchgate.net |
| Pony | 69% | Fed (free-choice hay) researchgate.net |
| Calf | 66% | - nih.gov |
| Bull | 73% | - nih.gov |
Phenylbutazone exhibits a high degree of binding to plasma proteins, primarily albumin karger.comderangedphysiology.com. This characteristic is a critical determinant of its pharmacokinetic profile. In horses, the binding is reported to be greater than 98% uky.eduuky.edu. Similarly, in dairy cows, phenylbutazone is highly bound to plasma proteins, with one study quantifying it at 93% at certain serum levels researchgate.net.
This extensive binding has several implications. Only the unbound, or free, fraction of the drug is pharmacologically active and available to distribute into tissues or be eliminated derangedphysiology.com. The high level of protein binding restricts the drug's distribution, contributing to a small volume of distribution nih.govnih.gov. The protein-bound drug acts as a circulating reservoir, which can prolong its presence in the body derangedphysiology.com.
Species differences in plasma albumin binding have been observed. A study comparing various species found that rat plasma albumin has two high-affinity binding sites for phenylbutazone, whereas plasma albumins from humans, dogs, and rabbits have only a single such site karger.com. These differences in binding sites and affinity can influence the drug's distribution and half-life across species karger.comkarger.com. The non-linear pharmacokinetics of phenylbutazone observed in cows has been attributed to this concentration-dependent plasma protein binding nih.gov.
Following absorption, phenylbutazone distributes into various body tissues, but its distribution is limited due to high plasma protein binding. This results in a relatively small apparent volume of distribution (Vd), indicating that the drug is primarily confined to plasma and extracellular fluid nih.govnih.gov.
Pharmacokinetic parameters derived from studies in several species reflect this characteristic:
Beef Steers: The volume of distribution at steady state (Vss) for total phenylbutazone was 140 mL/kg, while for the free, unbound fraction, it was significantly larger at 54,093 mL/kg, illustrating the greater tissue penetration of the unbound drug nih.gov.
Lactating Dairy Cows: Similar values were reported, with a Vss of 147 mL/kg for total plasma phenylbutazone and 50,021 mL/kg for the free fraction nih.gov.
Horses: The volume of distribution was found to be 0.152 L/kg after five days of administration madbarn.com. Another study noted that in horses with induced inflammation, the Vd increased from 0.17 L/kg to 0.25 L/kg nih.gov.
Bulls: The apparent volume of distribution was 0.134 L/kg nih.gov.
Greyhounds: The apparent volume of distribution was 0.18 L/kg in both normal and febrile animals nih.gov.
Calves: A low distribution volume of 0.09 L/kg was reported nih.gov.
Studies in dogs using tissue cages to measure drug concentration in inflammatory exudate found that phenylbutazone reached concentrations of 13-20 µg/mL in the exudate, while peak plasma concentrations were much higher at 49-75 µg/mL nih.gov. However, the half-life in the exudate was considerably longer than in plasma, leading to higher concentrations in the exudate after about 20 hours nih.gov. The distribution of phenylbutazone in cows has been described using a two-compartment open model researchgate.net.
Elimination Kinetics and Clearance Mechanisms
The elimination of phenylbutazone from the body is primarily achieved through hepatic metabolism, with subsequent excretion of metabolites uky.eduuky.edunih.govmadbarn.com. The rate of these processes determines the drug's elimination half-life and clearance rate.
The elimination half-life (t½)—the time required for the drug concentration in the body to decrease by half—varies significantly among species.
Cattle: Cattle exhibit a particularly long half-life for phenylbutazone. In beef steers, the terminal elimination half-life was approximately 34 hours for total plasma drug and 35 hours for the free fraction nih.gov. In lactating dairy cows, the half-life was found to be around 40 hours nih.gov. Studies in Holstein bulls reported a half-life of about 62 hours after both oral and intravenous administration nih.gov. In dairy cows, the elimination half-life has been reported to range from 32.4 to 60.8 hours researchgate.net.
Horses: The elimination half-life in horses is considerably shorter. It has been reported to range from 3 to 10 hours, and may be dose-dependent, increasing with higher doses uky.eduuky.edumadbarn.com. Specific studies have reported values of 6.2 hours madbarn.com, 9.7 hours nih.gov, and between 5.7 and 6.0 hours avma.org.
Dogs: Dogs eliminate phenylbutazone relatively quickly, with a reported half-life of 3 to 6 hours nih.gov. In greyhounds, the elimination half-life was approximately 6.7 hours in normal animals and 6.4 hours in febrile animals nih.gov.
Donkeys: Donkeys metabolize the drug more rapidly than horses, with a mean residence time of 1.7 hours compared to 3.6 hours in horses avma.org.
Table 2: Elimination Half-Life of Phenylbutazone in Various Species
| Species | Elimination Half-Life (t½) in hours |
|---|---|
| Beef Steers | 34 ± 9 nih.gov |
| Lactating Dairy Cows | 40 ± 6 nih.gov |
| Dairy Cows | 32.4 - 60.8 researchgate.net |
| Holstein Bulls | ~62 nih.gov |
| Horses | 3 - 10 uky.eduuky.edu |
| Horses | 6.2 madbarn.com |
| Horses | 9.7 nih.gov |
| Geriatric Horses | 5.66 ± 0.66 avma.org |
| Young Adult Horses | 6.03 ± 0.69 avma.org |
| Dogs | 3 - 6 nih.gov |
| Greyhounds (Normal) | 6.7 nih.gov |
| Greyhounds (Febrile) | 6.4 nih.gov |
Total body clearance refers to the volume of plasma cleared of the drug per unit of time. This parameter also shows marked species-dependent differences, which are inversely related to the elimination half-life.
Cattle: Reflecting its long half-life, clearance in cattle is slow. The mean clearance was 3.2 mL/h/kg in beef steers and 3.0 mL/h/kg in lactating dairy cows nih.govnih.gov. In Holstein bulls, the mean total body clearance was even lower at 0.0015 L/h/kg (or 1.5 mL/h/kg) nih.gov.
Horses and Donkeys: A comparative study found that the mean total body clearance of phenylbutazone in horses was fivefold less than in donkeys (29.3 mL/kg/h and 170.3 mL/kg/h, respectively), indicating much more rapid elimination in donkeys avma.org. Another study in horses with induced inflammation reported an increase in clearance from 29.2 to 43.8 mL/h/kg nih.gov.
Dogs: In normal greyhounds, the total body clearance was 18.4 mL/kg/h, and in febrile greyhounds, it was 19.5 mL/kg/h, showing no significant difference nih.gov.
Table 3: Total Body Clearance of Phenylbutazone in Various Species
| Species | Total Body Clearance (mL/h/kg) |
|---|---|
| Beef Steers | 3.2 nih.gov |
| Lactating Dairy Cows | 3.0 nih.gov |
| Holstein Bulls | 1.5 nih.gov |
| Horses | 29.3 avma.org |
| Donkeys | 170.3 avma.org |
| Greyhounds (Normal) | 18.4 nih.gov |
| Greyhounds (Febrile) | 19.5 nih.gov |
Comparative Pharmacokinetics Across Animal Models
The influence of age on the pharmacokinetic profile of phenylbutazone varies significantly across different animal species. Studies in goats and calves demonstrate a clear age-dependent disposition, whereas recent research in horses suggests that age may have a less pronounced effect in that species, particularly when comparing mature adults to geriatric individuals.
In goats, a dramatic change in phenylbutazone elimination is observed with maturation. A study comparing 1-day-old kids to adult goats revealed that the elimination half-life (t½) decreased from 120 hours in neonates to 16 hours in adults nih.gov. This change was driven by a significant increase in total body clearance (ClB), which rose from 2 mL/h/kg in 1-day-olds to 13 mL/h/kg in adults, without a significant change in the volume of distribution (Vd) nih.gov.
Similarly, research in calves indicates that younger animals eliminate the drug more slowly than older ones. One-month-old calves exhibited elimination half-lives twice as long and total body clearance values 40-50% lower compared to calves aged 3-6 months nih.gov. This prolonged persistence in very young calves highlights the potential for drug accumulation with repeated dosing nih.gov. Another study in ponies also noted age-related differences, finding that the clearance of phenylbutazone after intravenous administration was almost twice as rapid in three-year-old ponies compared to ponies aged eight to ten years nih.gov.
Conversely, a comprehensive study in horses comparing a young-adult group (4 to 10 years old) with a geriatric group (≥25 years old) found no statistically significant differences in the key pharmacokinetic parameters of either phenylbutazone or its active metabolite, oxyphenbutazone (B1678117) avma.orgnih.gov. As shown in the table below, parameters such as elimination half-life, clearance, and volume of distribution were comparable between the two age groups avma.org. The maximum plasma concentration of oxyphenbutazone was reached at approximately 5 hours for both groups, and the metabolite-to-parent drug area-under-the-curve ratios were also similar avma.orgmadbarn.com. These findings suggest that, for healthy geriatric horses, age-based dose adjustments may not be necessary avma.orgnih.gov.
| Parameter | Young-Adult Horses (4-10 years) (mean ± SD) | Geriatric Horses (≥25 years) (mean ± SD) |
|---|---|---|
| Elimination Half-Life (t½) (h) | 6.03 ± 0.69 | 5.66 ± 0.66 |
| Clearance (Cl) (L/h/kg) | 0.023 ± 0.004 | 0.025 ± 0.004 |
| Volume of Distribution at Steady State (Vss) (L/kg) | 0.17 ± 0.03 | 0.18 ± 0.02 |
| Area Under the Curve (AUC₀-∞) (μg·h/mL) | 99.63 ± 16.51 | 91.43 ± 14.86 |
The disposition and pharmacokinetics of phenylbutazone exhibit considerable variability, which can be attributed to both individual and breed-related factors. Large inter-animal variations in pharmacokinetic parameters such as peak plasma concentration (Cmax) and area under the curve (AUC) have been consistently reported in studies, even within the same group of animals under controlled conditions nih.gov.
This variability is thought to be largely influenced by genetic factors that control the expression and activity of metabolic enzymes responsible for phenylbutazone's biotransformation avma.org. The rate of hepatic metabolism is the primary determinant of the drug's plasma half-life, and individual differences in this rate can lead to significant variations in drug exposure uky.eduuky.edu.
While specific studies detailing breed-dependent pharmacokinetics are limited, some research has compared different types of horses. One study involving Thoroughbreds, ponies, and pony foals noted substantial variations in AUC and Cmax both within each animal and among the different groups nih.gov. However, when the drug was administered after an overnight fast, there was no significant difference in the mean AUC values between the three groups, suggesting that factors like feeding can sometimes mask or interact with breed-related differences nih.gov. The plasma clearance of phenylbutazone has been noted to differ between Thoroughbred and Standardbred horses versus half-bred ponies uky.edu. The inherent physiological and metabolic differences between breeds likely contribute to the observed pharmacokinetic diversity.
Individual variability is also evident in cattle, where double peaks in the plasma concentration-time curve have been recorded in some cows after oral administration nih.gov. This phenomenon was suggested to result from drug adsorption onto hay and subsequent desorption, or from enterohepatic circulation, highlighting how individual animal factors and gastrointestinal physiology can influence drug disposition nih.gov.
Phenylbutazone exhibits dose-dependent or nonlinear pharmacokinetics, a phenomenon where the drug's rate of elimination does not increase proportionally with the dose uky.eduuky.edu. This is a critical characteristic, as it means that doubling the dose can result in more than a doubling of the plasma concentration and exposure. The primary pharmacokinetic parameter affected is the elimination half-life, which tends to increase as the dosage level increases uky.edunih.gov.
The active metabolite, oxyphenbutazone, may also play a role in this process. It has been suggested that oxyphenbutazone can inhibit the metabolism of its parent compound, phenylbutazone, which could contribute to the dose-dependent kinetics observed in horses uky.edu. This self-limiting metabolism, where the drug or its metabolite slows its own elimination, is a key feature of its nonlinear profile. This characteristic implies that repeated high-dose administrations can lead to drug accumulation beyond what would be predicted by linear pharmacokinetic models uky.eduuky.edu.
Pharmacokinetic-Pharmacodynamic (PK-PD) Integration and Modeling in Animal Systems
Pharmacokinetic-pharmacodynamic (PK-PD) modeling is essential for understanding the relationship between phenylbutazone concentration in the body and its therapeutic effect. This integration allows for the establishment of effective plasma concentrations and helps to rationalize dosing schedules based on the desired anti-inflammatory response.
In horses, PK-PD models have been developed by correlating plasma drug concentrations with the inhibition of inflammatory mediators. The primary mechanism of action for phenylbutazone is the inhibition of cyclooxygenase (COX) enzymes, which blocks the synthesis of prostaglandins (B1171923) like prostaglandin (B15479496) E₂ (PGE₂) and thromboxanes like thromboxane (B8750289) B₂ (TxB₂) uky.edunih.gov. Studies have measured the ex vivo inhibition of these eicosanoids in blood samples taken from horses after phenylbutazone administration. This allows for the calculation of an IC₅₀ or EC₅₀ value—the plasma concentration required to achieve 50% of the maximal inhibitory effect. For phenylbutazone in horses, the EC₅₀ for the inhibition of thromboxane B₂ formation has been determined, providing a key pharmacodynamic parameter researchgate.net.
PK-PD modeling in horses with experimentally induced arthritis has been used to determine the effective plasma concentration (EPC) range needed to reduce lameness and inflammation. These models have established an EPC for phenylbutazone to be between 1.5 to 4.3 µg/mL researchgate.net. Such models demonstrate that even after plasma concentrations fall, the inhibitory effect on inflammatory mediators can persist, indicating a prolonged pharmacodynamic effect compared to the pharmacokinetic half-life .
Advanced Analytical Methodologies in Phenylbutazone Research
Chromatographic Techniques for Detection and Quantification
Chromatography, a cornerstone of analytical chemistry, provides powerful tools for the separation and analysis of phenylbutazone (B1037) and related substances. High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are two prominent techniques employed in this field.
High-performance liquid chromatography (HPLC) stands as a primary method for the quantitative determination of phenylbutazone in various samples, including plasma and tissues. nih.govmadbarn.com This technique offers excellent resolution and sensitivity. A typical HPLC system for phenylbutazone analysis is equipped with a photodiode-array detector, with common monitoring wavelengths set at 240, 254, and 284 nm. nih.gov
The separation is commonly achieved using a reversed-phase column, such as a Lichrospher 60 RP select B or a µBondapak C18 column. nih.govnih.gov The mobile phase composition is critical for effective separation. One optimized mobile phase consists of a mixture of 0.01 M acetic acid at pH 3 and methanol (B129727) in a 35:65 (v/v) ratio, with a flow rate of 1 ml/min. nih.gov Another approach utilizes a linear gradient of methanol (from 50% to 100%) in a 0.01 M sodium acetate (B1210297) buffer (pH 4.0) at a flow rate of 2.0 ml/min. nih.gov
Sample preparation for HPLC analysis often involves deproteinization of plasma samples with acetonitrile (B52724), followed by direct injection of the supernatant into the chromatographic system. nih.govresearchgate.net Under optimized conditions, the retention time for phenylbutazone is approximately 8.7 ± 0.2 minutes. nih.govresearchgate.net These methods have demonstrated high recovery rates, around 83%, and low limits of detection and quantification, at 0.016 µg/ml and 0.029 µg/ml, respectively, at a wavelength of 240 nm. nih.gov
Table 1: Exemplary HPLC Parameters for Phenylbutazone Analysis
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Column | Lichrospher 60 RP select B | µBondapak C18 |
| Mobile Phase | 0.01 M acetic acid (pH 3) in methanol (35:65 v/v) | Methanol and 0.01 M sodium acetate buffer (pH 4.0) with a linear gradient |
| Flow Rate | 1 ml/min | 2.0 ml/min |
| Detection | Photodiode-array detector (240, 254, 284 nm) | UV absorbance detector (254 nm) |
| Retention Time | 8.7 ± 0.2 min | Not specified |
| Detection Limit | 0.016 µg/ml | 0.05 µg/ml |
| Quantification Limit | 0.029 µg/ml | Not specified |
| Recovery | 83% | Not specified |
Data is compiled from multiple sources for illustrative purposes. nih.govnih.gov
Thin-layer chromatography (TLC) provides a valuable and straightforward method for the analysis of phenylbutazone and its degradation products. nih.gov A modified TLC procedure on silica (B1680970) plates has been developed to prevent the in-situ degradation of phenylbutazone, which can be caused by the presence of iron in the silica plate. nih.gov This is achieved by chelating the iron, allowing for rapid and reliable characterization using a fluorescence indicator. nih.gov
This technique is not only qualitative but can also be used for sensitive quantitative assays. A selective and sensitive assay of phenylbutazone, with a detection limit as low as 0.025 micrograms, can be performed on silica plates without a fluorescence indicator by using a chromatographic spectrophotometer. nih.gov This makes TLC a useful tool for quality control and stability studies of phenylbutazone formulations. nih.gov
Mass Spectrometric Approaches
Mass spectrometry (MS), particularly when coupled with liquid chromatography, has become an indispensable tool in phenylbutazone research due to its exceptional sensitivity and specificity.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the screening, quantification, and confirmation of phenylbutazone and its primary metabolite, oxyphenbutazone (B1678117), in biological matrices such as plasma and tissues. nih.govresearchgate.netnih.gov This technique involves the separation of the analytes by liquid chromatography followed by detection using a mass spectrometer, often in the selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode. nih.govresearchgate.netusda.gov
Sample preparation typically involves liquid-liquid extraction or solid-phase extraction (SPE) to isolate the analytes from the matrix. nih.govresearchgate.netusda.gov For instance, a method for confirming phenylbutazone in kidney tissue involves extraction with aqueous ammonium (B1175870) hydroxide, partitioning with ethers to remove lipids, and further purification using silica gel SPE. usda.gov The separation is often performed on a reversed-phase column. nih.govresearchgate.net
The mass spectrometer is usually operated with an electrospray ionization (ESI) source, which can be used in either positive or negative ion mode. nih.govresearchgate.netusda.gov Confirmation of the analytes is based on the comparison of their retention times and the ratios of their daughter ions with those of a reference standard. usda.gov The use of an isotope-labeled internal standard, such as d9-labeled phenylbutazone, can improve the accuracy and precision of the quantification. nih.govresearchgate.net
LC-MS/MS methods for phenylbutazone have been validated to have low limits of detection (LOD) and quantification (LOQ), often in the range of 0.01 µg/mL and 0.05 µg/mL, respectively. nih.govresearchgate.net These methods demonstrate good linearity over a wide concentration range and have shown high extraction recoveries, typically greater than 80%. nih.govresearchgate.net
Table 2: Key Parameters for LC-MS/MS Analysis of Phenylbutazone
| Parameter | Example Method 1 | Example Method 2 |
|---|---|---|
| Matrix | Equine Plasma | Bovine Kidney |
| Extraction | Liquid-Liquid Extraction | Solid-Phase Extraction |
| Ionization Mode | Negative Electrospray | Positive Electrospray |
| Detection Mode | Selected Reaction Monitoring | Multiple Reaction Monitoring |
| LOD | 0.01 µg/mL | Not specified |
| LOQ | 0.05 µg/mL | Applicable for ≥ 100 ppb |
| Recovery | >80% | Not specified |
Data is compiled from multiple sources for illustrative purposes. nih.govresearchgate.netusda.gov
High-resolution mass spectrometry (HRMS) is a powerful technique for metabolite profiling, enabling the identification and characterization of a wide range of metabolites in biological systems. While specific studies focusing solely on the comprehensive metabolite profiling of phenylbutazone calcium using HRMS are not extensively detailed in the provided context, the principles of this methodology are well-established. Techniques like ultra-high performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UHPLC-QTOF-MS/MS) are employed for such analyses. chula.ac.th
This approach allows for the acquisition of accurate mass data, which is crucial for determining the elemental composition of unknown metabolites. The fragmentation patterns obtained from tandem mass spectrometry (MS/MS) experiments provide structural information, aiding in the identification of the metabolites. The application of HRMS in phenylbutazone research would facilitate a deeper understanding of its metabolic pathways and the identification of novel metabolites.
Spectroscopic Characterization Techniques
A variety of spectroscopic techniques are utilized for the characterization and quantification of phenylbutazone. These methods provide valuable information about the chemical structure, physical properties, and concentration of the compound.
Derivative spectrophotometry is a simple, accurate, and sensitive method for the quantitative estimation of phenylbutazone. This technique enhances the detectability of minor features in the UV absorption spectrum, allowing for more specific and selective determination. For phenylbutazone, a wavelength of 256 nm has been found to be suitable for its quantification in binary mixtures.
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy is another valuable tool. This method allows for the direct measurement of the sample in its liquid or solid state without extensive preparation. The first derivative of the amplitudes in the FTIR spectrum can be used for quantification, with a characteristic band for phenylbutazone observed at 1092.01 cm⁻¹.
For the physicochemical characterization of different crystalline forms (polymorphs) of phenylbutazone, a combination of techniques is employed. nih.gov X-ray powder diffractometry provides information about the crystal structure, while differential thermal analysis is used to study the thermal behavior of the different forms. nih.gov Infrared (IR) spectrophotometry offers insights into the molecular vibrations and functional groups present in the molecule. nih.gov
Table 3: Spectroscopic Techniques for Phenylbutazone Analysis
| Technique | Application | Key Parameters/Observations |
|---|---|---|
| Derivative Spectrophotometry | Quantification | Wavelength: 256 nm |
| ATR-FTIR Spectroscopy | Quantification | Wavenumber: 1092.01 cm⁻¹ |
| X-ray Powder Diffractometry | Physicochemical Characterization | Analysis of crystalline forms |
| Differential Thermal Analysis | Physicochemical Characterization | Study of thermal properties of polymorphs |
| IR Spectrophotometry | Physicochemical Characterization | Identification of functional groups and molecular structure |
Data is compiled from multiple sources for illustrative purposes. nih.gov
UV Detection in Chromatographic Systems
Ultraviolet (UV) detection coupled with liquid chromatography (LC) is a widely utilized technique for the quantification of phenylbutazone in various biological matrices. This method relies on the principle that phenylbutazone absorbs light in the UV spectrum, allowing for its detection and quantification as it elutes from the chromatography column. The chromatographic system typically employs a C18 reversed-phase column, which separates phenylbutazone from other components in the sample matrix. nih.govnih.gov
The mobile phase composition is optimized to achieve efficient separation. For instance, a mobile phase consisting of a 1:1 mixture of 0.2 M sodium phosphate (B84403) buffer (pH 7) and methanol has been successfully used. nih.gov Another study utilized a mobile phase of 0.01 M acetic acid (pH 3) in methanol (35:65 v/v). researchgate.net The UV detector is commonly set at a wavelength of 264 nm, where phenylbutazone exhibits strong absorbance. nih.govnih.gov However, other wavelengths, such as 240 nm, 254 nm, and 284 nm, have also been employed in photodiode-array detectors to ensure specificity. researchgate.net
Sample preparation is a critical step to remove interfering substances from the biological matrix before chromatographic analysis. Techniques such as ultrafiltration have been used to separate non-protein bound phenylbutazone in plasma. nih.gov For milk samples, a liquid-liquid extraction procedure involving solvents like ethanol, diethyl ether, petroleum ether, and tetrahydrofuran-hexane is used to isolate the analyte. nih.gov In another method for plasma, deproteinization with acetonitrile was sufficient before direct injection into the LC system. researchgate.net
The performance of these methods is evaluated through various parameters. Recoveries of phenylbutazone from fortified samples are typically high, ranging from 79% to 93%. nih.govnih.gov The precision of the method, expressed as the relative standard deviation (RSD), is generally low, indicating good reproducibility, with values reported between 1% and 7%. nih.govnih.gov The limits of detection (LOD) and quantification (LOQ) are crucial for determining the sensitivity of the method, with reported values as low as 0.016 µg/mL and 0.029 µg/mL, respectively. researchgate.net
| Matrix | Chromatographic Column | Mobile Phase | UV Detection Wavelength (nm) | Recovery (%) | RSD (%) | Reference |
|---|---|---|---|---|---|---|
| Bovine Plasma | C18 Reversed-Phase | 0.2 M Sodium Phosphate Buffer (pH 7)-Methanol (1:1) | 264 | 91-93 | 1-4 | nih.gov |
| Bovine Milk | C18 Reversed-Phase | Not specified | 264 | 79-84 | 6-7 | nih.gov |
| Fighting Bull Plasma | Lichrospher 60 RP select B | 0.01 M Acetic Acid (pH 3) in Methanol (35:65 v/v) | 240, 254, 284 | 83 | Not specified | researchgate.net |
Morphologically-Directed Raman Spectroscopy for Formulation Analysis
Morphologically-Directed Raman Spectroscopy (MDRS) is a powerful analytical technique that integrates automated particle imaging with Raman spectroscopy to provide detailed information about the physical and chemical properties of individual particles within a sample. pharmtech.comalfatestlab.commalvernpanalytical.com This dual capability allows for the component-specific characterization of particle size, shape, and chemical identity. pharmtech.comazom.com
The MDRS process begins with automated imaging, where a dispersed sample is analyzed to determine the morphological parameters (e.g., size and shape) and precise location of each particle. malvernpanalytical.com This morphological data is then used to guide the subsequent Raman spectroscopic analysis. malvernpanalytical.com Raman spectroscopy provides a chemical fingerprint of each particle by detecting vibrational modes of molecules, enabling the differentiation of closely related chemical species, such as polymorphs. pharmtech.comalfatestlab.com
In the context of this compound formulation analysis, MDRS offers significant advantages. It can be employed to:
Characterize Active Pharmaceutical Ingredient (API) and Excipients : MDRS can distinguish the this compound API from various excipients in a formulation, providing individual particle size and shape distributions for each component. malvernpanalytical.com
Identify Polymorphs : Different polymorphic forms of an API can have different physical properties that affect bioavailability. alfatestlab.com MDRS can chemically identify and quantify the proportions of different this compound polymorphs within a single sample. alfatestlab.com
Detect Contaminants and Counterfeits : The technique is sensitive enough to detect low levels of contaminants or identify counterfeit products by analyzing the chemical composition and morphology of individual constituents. pharmtech.comazom.com
Support Deformulation and Bioequivalence Studies : When developing generic products, MDRS can be used to compare the particle size and shape of the API in a test formulation against a reference listed drug. malvernpanalytical.com
By combining morphological and chemical analysis, MDRS provides a comprehensive understanding of a formulation's microstructure, which is crucial for product development, quality control, and ensuring therapeutic efficacy. alfatestlab.comspectroscopyonline.com
Bioanalytical Method Validation for Research Applications
The validation of bioanalytical methods is essential to ensure that the quantitative measurement of analytes, such as phenylbutazone and its metabolites, in biological matrices is reliable, consistent, and reproducible. A validated method provides confidence in the accuracy and precision of the results obtained in research studies. Validation involves assessing several key parameters according to established guidelines.
A sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for phenylbutazone and its metabolite oxyphenbutazone in equine plasma demonstrates a comprehensive validation approach. nih.gov The validation process for this method included the following key parameters:
Linearity : The assay was linear over a concentration range of 0.05-20 µg/mL, with a coefficient of determination (r²) greater than 0.995. nih.gov
Accuracy and Precision : Intra- and interday accuracy, expressed as bias percentage, was within 80-120%. nih.gov The precision, measured by the coefficient of variation, was less than 15%, indicating high reproducibility. nih.gov
Recovery : The extraction recovery for both phenylbutazone and oxyphenbutazone from the plasma matrix was greater than 80%. nih.gov
Limits of Detection (LOD) and Quantification (LOQ) : The method achieved a high sensitivity with an LOD of 0.01 µg/mL and an LOQ of 0.05 µg/mL for both analytes. nih.gov
Stability : The stability of the analytes was confirmed under various storage conditions, including 24 hours at room temperature, 9 days at 4°C, and 45 days at -20°C and -70°C. nih.gov
Further studies have validated methods for phenylbutazone in other tissues, such as muscle, adhering to criteria set by regulatory bodies. researchgate.netaesan.gob.es For instance, a method for horse muscle was validated with a decision limit (CCα) of 2 µg/kg and a detection capability (CCβ) of 2.19 µg/kg. aesan.gob.es These validation procedures ensure that the analytical methods are suitable for their intended purpose, whether for pharmacokinetic studies, residue monitoring, or doping control in sports. nih.govmadbarn.com
| Validation Parameter | Matrix | Method | Finding | Reference |
|---|---|---|---|---|
| Linearity Range | Equine Plasma | LC-MS/MS | 0.05-20 µg/mL (r² > 0.995) | nih.gov |
| Accuracy (Bias %) | Equine Plasma | LC-MS/MS | Within 80-120% | nih.gov |
| Precision (CV %) | Equine Plasma | LC-MS/MS | < 15% | nih.gov |
| Extraction Recovery | Equine Plasma | LC-MS/MS | > 80% | nih.gov |
| Limit of Detection (LOD) | Equine Plasma | LC-MS/MS | 0.01 µg/mL | nih.gov |
| Limit of Quantification (LOQ) | Equine Plasma | LC-MS/MS | 0.05 µg/mL | nih.gov |
| Decision Limit (CCα) | Horse Muscle | LC-MS/MS | 2 µg/kg | aesan.gob.es |
| Detection Capability (CCβ) | Horse Muscle | LC-MS/MS | 2.19 µg/kg | aesan.gob.es |
In Vitro and Preclinical Animal Model Research of Phenylbutazone
Cellular and Tissue-Level Investigations
In vitro studies provide a controlled environment to investigate the direct biochemical and cellular effects of phenylbutazone (B1037), offering insights into its fundamental mechanisms of action.
The primary mechanism of phenylbutazone is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins (B1171923) involved in inflammation. nih.gov In vitro assays using horse blood have been conducted to determine the inhibitory activity of phenylbutazone against the two main isoforms, COX-1 and COX-2.
Studies comparing the 50% inhibitory concentration (IC50) show that phenylbutazone is a less potent inhibitor of COX-1 compared to some other non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov However, analysis at the 80% inhibitory concentration (IC80) reveals a greater selectivity for COX-2 than is apparent at the IC50 level. nih.govresearchgate.net This increased selectivity for COX-2 at higher inhibitory concentrations is attributed to differences in the slopes of the inhibition curves for the two enzymes. nih.gov
Table 1: Phenylbutazone Inhibition of COX-1 and COX-2 in Equine In Vitro Assays (This table is interactive and can be sorted by clicking on the headers.)
| Parameter | Enzyme | Finding | Source |
|---|---|---|---|
| IC50 Comparison | COX-1 | Less potent inhibitor compared to flunixin. | nih.gov |
| IC50 Comparison | COX-2 | Less selective inhibitor compared to meloxicam (B1676189) and carprofen. | nih.govresearchgate.net |
| IC80 Analysis | COX-2 | Shows +134.4% greater selectivity for COX-2 at IC80 compared to IC50. | nih.govresearchgate.net |
Research using cultured cells helps to elucidate the effects of phenylbutazone on specific cell types relevant to its therapeutic action and physiological impact.
Chondrocytes: Studies on equine articular cartilage explants have investigated the impact of phenylbutazone on cartilage homeostasis. Some in vivo research has suggested that phenylbutazone administration may lead to a decrease in proteoglycan synthesis by chondrocytes. researchgate.net One study specifically found that phenylbutazone may transiently reduce collagen anabolism. nih.gov
Caco-2 Cells: The Caco-2 cell line, derived from human colon carcinoma, is a well-established in vitro model that mimics the human intestinal epithelium. mdpi.com When cultured as a monolayer, these cells differentiate to form tight junctions and express transporter proteins, making them a standard tool for assessing the permeability and absorption of pharmaceutical compounds. mdpi.com While phenylbutazone has been shown to alter gastrointestinal barrier function in vitro, specific studies detailing its direct cellular effects on Caco-2 cell cultures are not extensively documented in the reviewed literature. nih.gov
To understand the biotransformation of phenylbutazone, it has been incubated with liver microsomes, which contain a high concentration of drug-metabolizing enzymes. In studies using equine liver microsomes, two primary metabolites have been identified. nih.gov
The formation of oxyphenbutazone (B1678117) is catalyzed specifically by the cytochrome P450 enzyme CYP3A97. nih.gov While gamma-hydroxy phenylbutazone is also generated in microsomal incubations, it was not produced by any of the specific recombinant P450s tested, suggesting another enzyme may be responsible for this metabolic pathway. nih.gov
Table 2: Metabolic Profile of Phenylbutazone in Equine Liver Microsomal Incubations (This table is interactive and can be sorted by clicking on the headers.)
| Metabolite Identified | Kinetic Model | Catalyzing Enzyme (if identified) | Source |
|---|---|---|---|
| Oxyphenbutazone | Michaelis-Menten | CYP3A97 | nih.gov |
| Gamma-hydroxy phenylbutazone | Michaelis-Menten | Not generated by tested P450s | nih.gov |
Induced Disease Models for Mechanistic Elucidation
Animal models in which a disease state is experimentally induced are crucial for understanding how a drug's mechanisms translate to a physiological response in a complex living system.
The carrageenan-induced paw edema model in rats is a classic and highly reproducible test for evaluating acute, non-immune inflammation. mdpi.com Injection of carrageenan into the paw induces a biphasic inflammatory response, making it a valuable screening tool for anti-inflammatory drugs. mdpi.com
Studies using this model have demonstrated the anti-inflammatory effect of phenylbutazone. eurekaselect.com Interestingly, the intensity of the carrageenan-induced edema and the efficacy of phenylbutazone have been shown to vary with the time of day and year. The edema produced is significantly larger in the spring, a time when the anti-inflammatory effect of phenylbutazone could not be detected. eurekaselect.com Similarly, circadian rhythm studies showed that during the light span, rats were more sensitive to the inflammatory effects of carrageenan, and the anti-inflammatory effect of phenylbutazone was weaker.
To study the effects of phenylbutazone in a context relevant to joint disease, synovitis is often experimentally induced in animal models, particularly horses, using intra-articular injections of bacterial lipopolysaccharide (LPS). nih.gov These models allow for the detailed analysis of clinical signs and biomarkers in synovial fluid.
In LPS-induced equine synovitis, phenylbutazone has been shown to be clinically effective, reducing indicators of pain and lameness. However, its effect on the underlying inflammatory and catabolic processes within the joint is more nuanced. Studies analyzing synovial fluid have found that phenylbutazone treatment does not significantly reduce general matrix metalloproteinase (MMP) activity or the concentration of glycosaminoglycans (GAG) and collagen II cleavage markers (C2C). nih.gov This suggests that while clinically effective for pain, phenylbutazone may not fully limit the inflammation-induced cartilage breakdown. nih.gov Furthermore, one study observed that the concentration of the collagen type II synthesis marker (CPII) was significantly lower at 24 and 168 hours in phenylbutazone-treated joints compared to placebo, indicating a potential transient reduction in collagen production. nih.gov
Table 3: Effect of Phenylbutazone on Biomarkers in Equine LPS-Induced Synovitis Model (This table is interactive and can be sorted by clicking on the headers.)
| Biomarker Category | Specific Marker | Effect of Phenylbutazone Treatment | Source |
|---|---|---|---|
| Inflammatory Mediator | Substance P | Not significantly reduced | nih.gov |
| Enzyme Activity | General MMP activity | Not significantly reduced | nih.gov |
| Cartilage Breakdown | Glycosaminoglycans (GAG) | No significant reduction in concentration | nih.gov |
| Cartilage Breakdown | Collagen II Cleavage Marker (C2C) | No significant reduction in concentration | nih.gov |
| Cartilage Synthesis | Collagen II Synthesis Marker (CPII) | Significantly lower at 24h and 168h post-treatment | nih.gov |
Systemic Inflammatory Response Models (e.g., Endotoxemia)
In preclinical animal models of systemic inflammatory response, such as endotoxemia induced by Escherichia coli endotoxin (B1171834), phenylbutazone has been investigated for its effects on the cascade of physiological and hematological changes. In a study involving ponies, the administration of phenylbutazone following endotoxin challenge demonstrated a significant capacity to block several key responses associated with this condition. nih.govmadbarn.com
The therapeutic intervention with phenylbutazone was observed to counteract hemoconcentration, hyperglycemia, and the increase in blood lactate (B86563) levels. nih.govmadbarn.com Furthermore, it mitigated the decrease in blood bicarbonate and pH, reduced pyrexia, and normalized prolonged capillary refill time, all of which are characteristic of the endotoxemic state. nih.govmadbarn.com A range of measurements including hematologic parameters, blood glucose, pyruvate, lactate, fibrinogen, serum beta-glucuronidase, prothrombin time, blood gases, hepatic glycogen, and plasma esterase activity were utilized to evaluate these effects. nih.govmadbarn.com Marked alterations were noted for most of these evaluators following endotoxin administration, and phenylbutazone therapy was effective in blocking many of these responses. nih.govmadbarn.com
Models for Studying Calcium-Related Pathologies (e.g., Dihydrotachysterol (B1670614) Overdosage)
The influence of phenylbutazone has been examined in animal models designed to study pathologies related to calcium metabolism, such as those induced by dihydrotachysterol overdosage. In experiments conducted on albino rats, the co-administration of phenylbutazone with dihydrotachysterol led to a pronounced increase in soft-tissue calcification. nih.govnih.gov
While short-term overdosage with dihydrotachysterol alone resulted in only trace amounts of calcium deposition, the simultaneous treatment with phenylbutazone induced very significant calcium deposition in the heart, aorta, and kidneys. nih.govnih.gov A notable finding from this research was the consistent and massive deposition of calcium in the stroma of the renal papilla, a phenomenon that bears resemblance to the formation of "Randall's plaques" observed in the development of urolithiasis in humans. nih.govnih.gov
Ex Vivo and In Vitro-In Vivo Correlation Studies
Correlation of In Vitro Enzyme Inhibition with In Vivo Responses
The therapeutic effects of phenylbutazone are attributed to its non-selective inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. mdpi.com This in vitro mechanism of action, the inhibition of prostaglandin (B15479496) synthesis, is directly correlated with its in vivo anti-inflammatory responses. Phenylbutazone acts by inhibiting the cyclo-oxygenase enzyme system which is responsible for the synthesis of prostanoids. uky.edu It appears to act on prostaglandin-H synthase and prostacyclin synthase after being converted by prostaglandin-H synthase to reactive intermediates. uky.edu
Studies have shown that phenylbutazone exhibits greater selectivity for COX-2 in terms of 50% inhibitory concentration. mdpi.com The in vivo anti-inflammatory activity of phenylbutazone is a direct consequence of this enzyme inhibition, which reduces the production of prostaglandins that mediate inflammation, pain, and fever. The clinical effectiveness of phenylbutazone in treating conditions such as acute synovitis is a demonstration of this correlation, where the reduction in inflammation is the in vivo manifestation of the in vitro enzyme inhibition. madbarn.com
Assessment of Drug Distribution in Tissue Exudates
The distribution of phenylbutazone and its active metabolite, oxyphenbutazone, into tissue fluids, particularly inflammatory exudates, has been a subject of study to understand its pharmacokinetics and duration of action. In a study using a polyester (B1180765) sponge model of inflammation in ponies, the distribution of intravenously administered phenylbutazone was measured in plasma, tissue-cage fluid, peritoneal fluid, and acute inflammatory exudate. nih.gov
The study revealed that phenylbutazone readily penetrates into inflammatory exudate, as evidenced by a relatively high mean maximum concentration (Cmax) of 12.4 micrograms/ml occurring at 4.6 hours, and a mean Area Under the Curve from 0-24 hours (AUC0-24) of 128 microgram X h/ml. nih.gov A high mean exudate to plasma AUC0-24 ratio of 0.83 was recorded. nih.gov The clearance of phenylbutazone from the exudate was slower than from plasma, with approximate elimination half-lives of 24 hours for exudate and 4.8 hours for plasma, respectively. nih.gov This slower clearance from the site of inflammation may contribute to its prolonged duration of action, despite a relatively short plasma half-life. nih.gov
Computational and in Silico Research Approaches for Phenylbutazone
Molecular Docking and Protein-Ligand Binding Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to understand how a drug molecule, such as phenylbutazone (B1037), interacts with its protein target.
Phenylbutazone's primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which exist in two main isoforms, COX-1 and COX-2. drugbank.com Molecular docking studies have been instrumental in elucidating the binding interactions between phenylbutazone and these isoforms.
Simulations indicate that phenylbutazone derivatives can effectively bind within the active sites of both human and murine COX-2 enzymes. nih.govresearchgate.net The binding affinity, represented by the binding free energy (ΔG), shows that phenylbutazone and its derivatives can form stable complexes with the enzyme. For instance, docking studies have shown that certain proposed derivatives exhibit binding free energies comparable to known inhibitors like indomethacin (B1671933) and rofecoxib. nih.gov The interactions within the COX active site are characterized by hydrophobic interactions and hydrogen bonding with key amino acid residues. nih.gov Analysis of these interactions helps explain the inhibitory activity of phenylbutazone at a molecular level and confirms that its derivatives have the potential for anti-inflammatory activity via COX inhibition. nih.gov
| Compound | Target Organism | Binding Affinity (ΔG kcal/mol) |
|---|---|---|
| Phenylbutazone | Homo sapiens | Data Not Specified |
| Phenylbutazone | Mus musculus | Data Not Specified |
| Indomethacin (Control) | Mus musculus | Data Not Specified |
| Rofecoxib (Control) | Homo sapiens | Data Not Specified |
While the primary target of phenylbutazone is the COX enzyme system, computational methods allow for the exploration of potential off-target interactions. The study of interactions with ion channels, such as calcium channels, is crucial for understanding a drug's broader pharmacological profile.
Although direct and extensive molecular docking studies of phenylbutazone with calcium channels are not widely published, the methodologies for such investigations are well-established. nih.govplos.org In silico techniques, including ligand-based and structure-based virtual screening, are used to identify potential calcium channel blockers. researchgate.net These studies involve docking compounds into the binding sites of calcium channel models to predict binding affinity and interactions with key residues like Tyr 322 and Gln 245. researchgate.net Research on phenylbutazone derivatives has utilized computational preparation methods that cite established protocols for designing novel calcium channel blockers, suggesting a theoretical basis for exploring such interactions for phenylbutazone itself. nih.govresearchgate.net
The reliability of molecular docking and other computational predictions hinges on the validation of the models used. A standard method for validation involves comparing the computational results with available experimental data. researchgate.net
For protein-ligand docking, a common validation procedure is to re-dock a known crystallographic inhibitor into the protein's active site. nih.gov The accuracy of the docking protocol is then assessed by calculating the root-mean-square deviation (RMSD) between the predicted conformation and the experimentally determined crystallographic pose. researchgate.net A low RMSD value indicates that the computational model can accurately reproduce the experimental binding mode, thereby validating its predictive power for other ligands, such as phenylbutazone and its derivatives. nih.govresearchgate.net
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide deep insights into the electronic structure and reactivity of molecules. nih.gov These methods are used to calculate fundamental properties that govern the chemical behavior of phenylbutazone.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.gov The energy difference between these two orbitals, the HOMO-LUMO gap (GapL-H), is a critical indicator of a molecule's chemical reactivity and stability; a smaller gap suggests higher reactivity. nih.gov
Quantum chemistry calculations have determined these values for phenylbutazone, providing a quantitative measure of its electronic properties. nih.gov These calculations were performed using DFT at the B3LYP level of theory with a 6-31+G(d,p) basis set. nih.gov
| Parameter | Value |
|---|---|
| HOMO Energy | -6.24 eV |
| LUMO Energy | Data Not Specified |
| HOMO-LUMO Gap (GapL-H) | 4.98 eV |
Source: Toward of Safer Phenylbutazone Derivatives by Exploration of Toxicity Mechanism. nih.gov
The ionization potential (IP) is the energy required to remove an electron from a molecule and is directly related to its electron donation capacity. nih.gov A lower ionization potential indicates a greater tendency to donate electrons. This property is significant for understanding the role of phenylbutazone in oxidation processes, which can be relevant to its anti-inflammatory mechanism. nih.gov
Calculations show that both the phenyl rings and the alkyl moiety of phenylbutazone influence its electron donation capacity. nih.gov The IP value for phenylbutazone has been theoretically determined, correlating well with its HOMO energy. nih.gov
| Parameter | Value |
|---|---|
| Ionization Potential (IP) | 177.46 kcal/mol |
| Log P | 4.22 |
| Volume (Vol) | 941.89 ų |
Source: Toward of Safer Phenylbutazone Derivatives by Exploration of Toxicity Mechanism. nih.gov
Prediction of Chemical Reactivity
Computational chemistry provides powerful tools for predicting the chemical reactivity of phenylbutazone, offering insights into its metabolic pathways and potential for toxicological outcomes. Through methods like Density Functional Theory (DFT), researchers can calculate various quantum chemical parameters that describe the molecule's electronic properties. dergipark.org.trnih.govchemrxiv.org Studies utilizing DFT with the B3LYP level of theory and 6-31+G(d,p) basis sets have been central to understanding phenylbutazone's reactivity. nih.govresearchgate.net
Key parameters in these analyses are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO energy is indicative of a molecule's electron-donating ability, while the LUMO energy relates to its electron-accepting capacity. nih.gov The energy gap between HOMO and LUMO (GapL-H) is a critical indicator of chemical reactivity; a smaller gap suggests higher reactivity in electron transfer processes. nih.gov
These computational approaches also allow for the prediction of regioselective metabolism. By calculating spin densities after a theoretical one-electron transfer, researchers can identify the most reactive positions on the molecule. nih.gov For phenylbutazone, such calculations predict that hydroxylation is more likely to occur at the para-positions of its phenyl rings, a finding that aligns with known metabolic pathways. nih.gov This in silico analysis of electronic properties is fundamental to explaining the molecule's biological and toxicological behavior at a molecular level. nih.gov
| Parameter | Value | Significance |
|---|---|---|
| HOMO (Highest Occupied Molecular Orbital) | -6.24 eV | Indicates electron-donating ability. nih.gov |
| LUMO (Lowest Unoccupied Molecular Orbital) | -1.26 eV | Indicates electron-accepting ability. nih.gov |
| Gap (LUMO-HOMO) | 4.98 eV | Correlates with chemical reactivity; lower values suggest higher reactivity. nih.gov |
| Ionization Potential (IP) | 177.46 kcal/mol | Energy to remove an electron; relates to oxidation potential. nih.gov |
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate a molecule's chemical structure with its biological activity. mdpi.com These models are instrumental in drug discovery for optimizing lead compounds and predicting the efficacy of new derivatives.
The biological activity of phenylbutazone and its derivatives is closely linked to their structural and electronic properties. In silico studies have demonstrated that the capacity for electron donation is a key factor in its anti-inflammatory action, which is mediated through the inhibition of cyclooxygenase (COX) enzymes. nih.gov The phenyl rings and the alkyl moiety of the phenylbutazone structure significantly influence this electron-donating ability. nih.gov
Computational analyses show that modifications to these parts of the molecule alter its electronic parameters, such as HOMO energy and ionization potential, which in turn affects biological activity. nih.gov For instance, aromatic hydroxylation, which produces the metabolite oxyphenbutazone (B1678117), has a more significant impact on increasing the electron donation capacity compared to alkyl hydroxylation. nih.gov While this enhanced electron donation can be related to biological activity, it is also linked to increased toxicity. nih.gov This relationship highlights the delicate balance in modifying the structure to maintain efficacy while minimizing adverse effects. Molecular docking studies further clarify these relationships by showing how phenylbutazone derivatives interact with the active sites of COX-1 and COX-2, confirming that the proposed derivatives can maintain the necessary intermolecular interactions for anti-inflammatory activity. nih.govresearchgate.net
Predictive models for the efficacy of phenylbutazone have been developed using pharmacokinetic/pharmacodynamic (PK/PD) modeling. nih.govresearchgate.net This approach establishes a mathematical relationship between the plasma concentration of a drug and its pharmacological effect over time. nih.govpharmajen.com For phenylbutazone, a PK/PD model was constructed using data from horses with experimentally induced arthritis. nih.govresearchgate.net
The model determined the EC50—the plasma concentration required to achieve 50% of the maximum therapeutic effect—for various pharmacodynamic endpoints. nih.gov For stride length, a key indicator of pain relief, the EC50 for phenylbutazone was found to be 3.6 ± 2.2 µg/mL. nih.govresearchgate.net Similar EC50 values were observed for other endpoints like rest angle flexion and local skin temperature. nih.govresearchgate.net
Using these experimentally derived parameters, the model could simulate the dose-effect relationship. nih.gov Simulations predicted that a 2 mg/kg dose would produce a maximal effect lasting for approximately 8 hours, while an 8 mg/kg dose would extend the duration of this maximal effect to about 24 hours without increasing its intensity. nih.gov Such predictive models are invaluable in preclinical screening, allowing for the optimization of dosage regimens to maximize therapeutic efficacy. nih.govpharmajen.com
| Pharmacodynamic Endpoint | Parameter | Value |
|---|---|---|
| Stride Length | EC50 | 3.6 ± 2.2 µg/mL nih.govresearchgate.net |
| Rest Angle Flexion | EC50 | Similar to Stride Length nih.govresearchgate.net |
| Local Skin Temperature | EC50 | Similar to Stride Length nih.govresearchgate.net |
Predictive Modeling for Novel Phenylbutazone Derivatives Design
The significant side effects associated with phenylbutazone have driven research into designing safer, novel derivatives. nih.govresearchgate.net Predictive modeling, encompassing virtual screening and in silico toxicity prediction, is a cornerstone of this rational drug design process. nih.gov
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. mdpi.commdpi.com In the context of phenylbutazone, this approach is adapted to design and evaluate new derivatives with potentially improved safety profiles while retaining therapeutic activity. nih.gov
The process begins with the rational design of new molecular structures. For instance, researchers have proposed novel derivatives by combining structural elements of phenylbutazone with those of other compounds like edaravone (B1671096) and antipyrine. nih.gov These candidate molecules are then subjected to computational evaluation. Molecular docking, a key component of structure-based virtual screening, is used to predict how these derivatives will bind to the target enzymes, COX-1 and COX-2. nih.govmdpi.com
Docking studies on proposed phenylbutazone derivatives have identified candidates that exhibit favorable intermolecular interactions with the active sites of both human and murine COX-2. nih.govresearchgate.net These interactions, such as hydrogen bonding and hydrophobic contacts, are crucial for inhibitory activity. nih.gov By comparing the binding energies and interaction patterns of the novel derivatives to those of known inhibitors like indomethacin, this screening process can prioritize the most promising candidates for further investigation, effectively filtering for compounds with a high probability of being active. nih.govresearchgate.net
A primary goal in designing new phenylbutazone derivatives is to mitigate the toxicity associated with the parent drug, such as blood dyscrasias and gastrointestinal issues. nih.govresearchgate.net In silico toxicology models are employed to predict the potential toxicity of new chemical entities before they are synthesized, saving time and resources. upatras.grfrontiersin.org
The toxicity of phenylbutazone is understood to be linked to its metabolism, particularly through oxidative pathways. nih.gov Computational studies explore this by examining how structural modifications affect the molecule's reactivity and metabolic fate. The electron donation capacity, which is related to biological activity, is also implicated in toxicity mechanisms. nih.gov Research has shown that aromatic hydroxylation, leading to the metabolite oxyphenbutazone, increases electron donation capacity and is associated with higher toxicity. nih.gov
By performing in silico toxicological assessments, researchers can flag potential issues with designed derivatives. These computational tools analyze structures for toxicophores (chemical fragments associated with toxicity) and predict various toxicity endpoints. nih.gov In the design of safer phenylbutazone derivatives, toxicological predictions indicated that the newly proposed structures presented "plausible" or "acceptable" toxicity alerts, suggesting they could be safer than the original molecule. researchgate.net This predictive capability allows for the early-stage selection of candidates that balance efficacy with an improved safety profile. nih.govresearchgate.net
Novel Drug Delivery Systems and Formulation Research for Phenylbutazone
Development of Advanced Carrier Systems
Advanced carrier systems are being explored to improve the delivery of phenylbutazone (B1037). These systems are designed to modify the drug's release profile and improve its solubility and absorption characteristics.
Nanoparticle-Based Therapeutics
Nanoparticle-based drug delivery systems have emerged as a promising strategy for enhancing the therapeutic effects of various drugs, including anti-inflammatory agents. mdpi.com These systems utilize carriers on the nanometer scale to improve drug stability, solubility, and bioavailability. ijpsjournal.com For phenylbutazone, nanoparticle approaches such as liposomal gels have been investigated. nih.gov
Liposomes, which are microscopic vesicles composed of a lipid bilayer, can encapsulate drugs like phenylbutazone. nih.gov Research on a topical liposomal preparation of phenylbutazone demonstrated the potential of this nanoparticle system. In one study, increasing the drug loading within the liposomal gel from 1% to 5% w/w resulted in a twofold increase in the steady-state flux of phenylbutazone through the skin. nih.gov This indicates that nanoparticle-based carriers can be effectively formulated to enhance drug delivery. nih.gov
Mesoporous Material Carriers (e.g., APTES-modified SBA-15)
Mesoporous silica (B1680970) materials are another class of advanced carriers that have shown significant potential for drugs with poor aqueous solubility. nih.gov These materials possess a high surface area and large pore volume, which allows for the accommodation of drug molecules. nih.gov One such material, Santa Barbara Amorphous (SBA)-15, has been a focus of research.
Studies have shown that unmodified SBA-15 does not adsorb phenylbutazone effectively. However, when the surface of SBA-15 is functionalized with (3-aminopropyl)triethoxysilane (APTES), its properties change significantly. This modification allows for the successful adsorption of phenylbutazone onto the carrier. mdpi.comnih.govresearchgate.net Research has determined that the adsorption on APTES-modified SBA-15 resulted in a loading of 50.43 mg of phenylbutazone per gram of the carrier. mdpi.comnih.govresearchgate.net This demonstrates the importance of surface modification in designing effective mesoporous material carriers.
Modulation of Dissolution and Bioavailability
Strategies for Amorphous State Adsorption
One effective strategy to enhance the dissolution rate of poorly soluble drugs is to convert them from a crystalline to an amorphous state. nih.gov Compounds in the amorphous form have reduced lattice energy, which leads to greater dissolution rates. nih.gov Mesoporous silica carriers like APTES-modified SBA-15 are particularly effective in achieving this. nih.govnih.gov
The adsorption of phenylbutazone into the mesopores of APTES-modified SBA-15 stabilizes the drug in an amorphous state. nih.govnih.gov Physicochemical characterization techniques such as X-ray diffraction (XRD) and differential scanning calorimetry (DSC) have confirmed the absence of a crystalline structure for phenylbutazone when loaded onto this carrier. researchgate.net This stabilization within the pores prevents recrystallization and maintains the drug in a more soluble, amorphous form. nih.gov
Influence of Formulation on Drug Release Profiles
The formulation of phenylbutazone significantly influences its drug release profile. For instance, crystalline phenylbutazone exhibits pH-dependent dissolution. mdpi.comnih.gov In contrast, when phenylbutazone is adsorbed in an amorphous state onto APTES-modified SBA-15, its release becomes constant across different pH levels. mdpi.comnih.gov
Studies comparing the release of phenylbutazone from this advanced carrier system in both acidic (pH 1.2) and neutral (pH 7.4) media showed consistent release profiles. mdpi.comnih.govresearchgate.net This is a significant improvement over the variable dissolution of the crystalline form. mdpi.comnih.gov Similarly, research on other mesoporous silica formulations, such as those using Syloid® silicas, also demonstrated a significant enhancement in both the rate and extent of phenylbutazone release compared to the pure drug. nih.govresearchgate.netresearchgate.nethud.ac.uk An improved enteric-coated formulation also showed more rapid absorption and higher plasma concentrations at shorter intervals after administration compared to a commercial product. nih.gov
| Formulation | Key Finding | Reference |
|---|---|---|
| Crystalline Phenylbutazone | Dissolution is pH-dependent. | mdpi.comnih.gov |
| Phenylbutazone on APTES-modified SBA-15 | Release is constant in different pH environments (e.g., pH 1.2 and 7.4). | mdpi.comnih.govresearchgate.netnih.gov |
| Phenylbutazone on Syloid® Mesoporous Silicas | Significantly enhanced rate and extent of drug release. | nih.govresearchgate.netresearchgate.nethud.ac.uk |
| Improved Enteric-Coated Formulation | Faster dissolution and more consistent in vitro rate of drug release. | nih.gov |
Computational Approaches in Formulation Design
Computational modeling is increasingly being used to streamline the design and development of pharmaceutical formulations. nih.govmanipal.edu These in silico methods allow for the prediction of various physicochemical properties and interactions, reducing the need for extensive experimental work. nih.govmanipal.edu
For phenylbutazone, computational tools have been employed to explore its structural properties and to design safer derivatives. nih.gov Techniques such as Density Functional Theory (DFT) have been used to determine the geometry and physicochemical properties of phenylbutazone and its related compounds. nih.gov Molecular docking studies have also been utilized to understand the interaction of phenylbutazone derivatives with their biological targets. nih.gov These computational approaches provide valuable insights that can guide the rational design of new formulations with improved characteristics. nih.gov
In Silico Modeling of Drug Permeation and Absorption
In silico modeling, which involves computer-based simulations, has become a powerful tool in pharmaceutical research to predict the behavior of drugs in the body, thereby accelerating development and reducing the need for extensive laboratory testing. mdpi.comresearchgate.net For a drug like Phenylbutazone, which has known issues with poor aqueous solubility, these models are particularly valuable for understanding and predicting its permeation across biological membranes and subsequent absorption. researchgate.netnih.gov
Computational approaches allow researchers to simulate the complex interactions between a drug and biological systems, offering quantitative insights into the mechanisms of the delivery process. mdpi.com The primary goal is to predict the fraction of a dose absorbed (Fa) in humans by modeling the key processes involved in oral drug absorption: dissolution in intestinal fluid and permeation through the intestinal membrane. news-medical.net
Several modeling frameworks are employed for this purpose:
Physiologically Based Pharmacokinetic (PBPK) Absorption Models: These models integrate a drug's physicochemical properties with physiological information to predict its in vivo performance. uoa.gr For Phenylbutazone, a PBPK model would consider factors such as its solubility, particle size, and permeability in conjunction with physiological parameters like gastrointestinal transit times and fluid composition. uoa.gr By simulating these variables, PBPK models can predict the rate and extent of absorption.
Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity, including intestinal permeability. nih.gov While the development of robust QSAR models for permeability can be challenging due to the complex nature of absorption (which involves both passive diffusion and active transport), they remain a valuable tool for screening and lead optimization. nih.gov
Mechanistic Absorption Models: These models, often incorporated within PBPK frameworks, aim to mechanistically separate the various stages of absorption, such as gut transit, dissolution, permeation, and metabolism. uoa.gr A key component in these models is the concept of effective permeability (Peff), which describes the velocity of a drug's passage through the intestinal wall. news-medical.net The Peff can be predicted based on fundamental physicochemical properties like lipophilicity (log P) and pKa. news-medical.net
The ultimate aim of these in silico studies is to provide a detailed picture of how Phenylbutazone is likely to behave in vivo, guiding the development of formulations that can overcome its inherent limitations and improve its bioavailability. uoa.gr
Predicting Physicochemical Properties and Functional Aspects of Formulations
The effectiveness of a Phenylbutazone formulation is intrinsically linked to the drug's fundamental physicochemical properties. Computational chemistry offers methods to predict these properties directly from the molecular structure, providing crucial guidance for formulation design. researchgate.net
One of the most important applications is the prediction of molecular properties that influence solubility and reactivity. Quantum chemistry calculations, such as those using Density Functional Theory (DFT), can be employed to determine a range of electronic and structural parameters for Phenylbutazone. nih.gov These theoretical calculations help explain the molecule's behavior and can guide the design of derivatives with improved properties. nih.gov
Key physicochemical properties of Phenylbutazone have been calculated using these in silico methods. For instance, high nucleophilicity, significant electron-donating capacity, high lipophilicity, and a large molecular volume are notable theoretical characteristics. nih.gov These properties are quantified through various electronic, solubility, and structural parameters. nih.gov
Below is a table of theoretically calculated physicochemical properties for Phenylbutazone, which are critical for predicting its behavior in different formulations. nih.gov
| Property | Symbol | Calculated Value | Significance in Formulation |
| Highest Occupied Molecular Orbital Energy | HOMO | -6.24 eV | Indicates the capacity to donate electrons; related to reactivity and potential for degradation. nih.gov |
| Lowest Unoccupied Molecular Orbital Energy | LUMO | -1.26 eV | Indicates the ability to accept electrons. |
| HOMO-LUMO Gap | GapL-H | 4.98 eV | Relates to chemical reactivity; a smaller gap suggests higher reactivity. nih.gov |
| Ionization Potential | IP | 177.46 kcal/mol | Related to the energy required to remove an electron; influences metabolic pathways and toxicity. nih.gov |
| Octanol-Water Partition Coefficient | Log P | 4.22 | A measure of lipophilicity; high Log P indicates poor water solubility but potentially good membrane permeation. nih.gov |
| Molecular Volume | Vol | 941.89 ų | Influences diffusion, receptor binding, and how the molecule fits into carrier systems. nih.gov |
These predicted properties are instrumental in understanding the challenges associated with Phenylbutazone, such as its poor aqueous solubility, which is a direct consequence of its high lipophilicity (Log P). researchgate.netnih.gov Furthermore, in silico modeling can be used to explore how different crystalline forms, or polymorphs, of Phenylbutazone might behave, as different forms can exhibit vastly different solubilities and dissolution rates. nih.gov For example, a novel crystalline form of Phenylbutazone, form epsilon, demonstrated significantly higher solubility and in vitro availability than other forms. nih.gov By predicting the stability and properties of such polymorphs, computational tools can guide the manufacturing process toward producing a more effective and bioavailable drug product. nih.gov
Q & A
Basic Research Questions
Q. What are the optimized parameters for synthesizing phenylbutazone calcium with high yield and purity?
- Methodological Answer : Synthesis involves reacting phenylbutazone with sodium hydroxide and calcium acetate under controlled conditions. Key parameters include:
- Sodium hydroxide mass (30.0 g) for deprotonation .
- Decolorization temperature (50.0°C) to remove impurities .
- Calcium acetate addition (134.4 g) at 50.0°C for calcium salt formation .
- Methyl tertiary butyl ether washing at 40.0°C to enhance purity .
These conditions achieve 98.6% recovery and 99.7% purity, verified via mass spectrometry and NMR .
Q. How can High-Performance Liquid Chromatography (HPLC) be validated for this compound quantification in biological samples?
- Methodological Answer :
- Column selection : Use reverse-phase C18 columns with mobile phases like methanol:water (70:30) for separation .
- Detection : UV absorption at 254 nm for this compound .
- Calibration : Linear range of 0.1–50 µg/mL with R² > 0.99 .
- Recovery tests : Spiked plasma samples (80–120% recovery) to confirm accuracy .
Q. What analytical techniques are critical for structural confirmation of this compound?
- Methodological Answer :
- ¹H-NMR : Analyze proton environments (e.g., tautomeric shifts at δ 3.5–5.0 ppm) .
- Mass spectrometry : Confirm molecular ion peak at m/z 352.4 (M+Ca²⁺) .
- FT-IR : Identify carbonyl stretches (1700–1750 cm⁻¹) and calcium-O bonds (400–600 cm⁻¹) .
Advanced Research Questions
Q. How does keto-enol tautomerism in this compound complicate NMR interpretation, and how can this be resolved?
- Methodological Answer :
- Challenge : Tautomeric equilibrium creates multiple signals for exchangeable protons (e.g., enolic -OH at δ 12–14 ppm) .
- Resolution : Use NOESY spectra to detect spatial correlations between tautomers or conduct experiments at low temperatures (−40°C) to slow proton exchange .
Q. How should researchers address contradictions in pharmacological data (e.g., variable anti-inflammatory responses in equine studies)?
- Methodological Answer :
- Hypothesis refinement : Investigate species-specific metabolic pathways (e.g., CYP450 isoforms in horses vs. humans) .
- Dose-response studies : Test multiple dosages (0.5–10 mg/kg) to identify non-linear pharmacokinetics .
- Covariate analysis : Control for factors like age, diet, and concurrent medications in experimental design .
Q. What strategies improve reproducibility in this compound interaction studies (e.g., protein binding assays)?
- Methodological Answer :
- Standardization : Pre-equilibrate human serum albumin (HSA) at 298 K for 30 minutes before adding this compound .
- Competitive displacement : Use site-specific markers (e.g., ibuprofen for Sudlow site II) to validate binding mechanisms .
- Fluorescence quenching : Correct for inner-filter effects using control samples without HSA .
Q. How can assay protocols for calcium content in this compound be optimized to meet pharmacopeial standards?
- Methodological Answer :
- Sample preparation : Ash tablets at 550°C for 6–12 hours, dissolve in 6 N HCl, and filter to remove particulates .
- Atomic absorption spectroscopy : Use lanthanum chloride (26.7 g/100 mL) to suppress phosphate interference .
- Calibration : Prepare standards (1.0–3.0 mg Ca/mL) with RSD < 2% .
Data Analysis and Validation
Q. What statistical methods are recommended for analyzing variability in this compound synthesis yields?
- Methodological Answer :
- ANOVA : Compare batch-to-batch variability (e.g., 3 replicates per condition) .
- Design of Experiments (DoE) : Use factorial designs to identify interactions between parameters (e.g., temperature vs. reagent concentration) .
Q. How should researchers validate the purity of this compound in compliance with ICH guidelines?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
